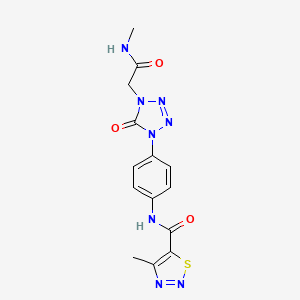

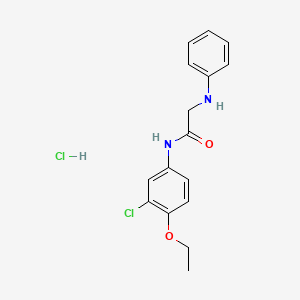

N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

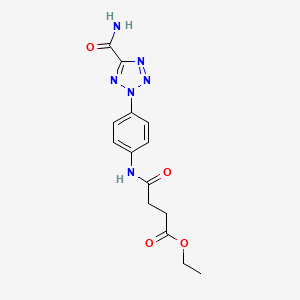

N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

This research explores the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in liver microsomes of humans and rats. The study highlights the carcinogenic potential of these compounds and their metabolic pathways leading to DNA-reactive products. Although not directly related to N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride, this research underscores the significance of understanding the metabolic fate and potential health risks of chloroacetamide compounds in biological systems (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The study on chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, exemplifies the utility of acetamide derivatives in pharmaceutical synthesis. This process optimization and exploration of reaction mechanisms provide insights into the efficiency and selectivity of acetylation reactions, relevant to the synthesis and modification of compounds like N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride (Magadum & Yadav, 2018).

Cytochrome P450 System in Biodegradation

Research on the N-deethoxymethylation of acetochlor by Rhodococcus sp. demonstrates the role of the cytochrome P450 system in the biodegradation of chloroacetamide herbicides. Understanding these mechanisms is crucial for developing bioremediation strategies for environmental contaminants similar to N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride (Wang et al., 2015).

Anticancer Drug Synthesis and Molecular Docking

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through in silico modeling illustrates the potential therapeutic applications of acetamide derivatives. The detailed structural and docking analysis provides a foundation for designing and synthesizing novel anticancer agents, possibly including derivatives of N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride (Sharma et al., 2018).

Propriétés

IUPAC Name |

2-anilino-N-(3-chloro-4-ethoxyphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2.ClH/c1-2-21-15-9-8-13(10-14(15)17)19-16(20)11-18-12-6-4-3-5-7-12;/h3-10,18H,2,11H2,1H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPJEKSSWWEYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)CNC2=CC=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)

![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/no-structure.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)

![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)